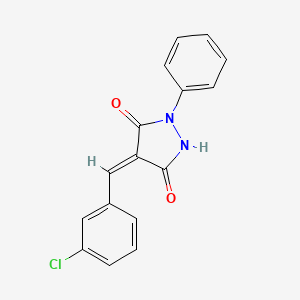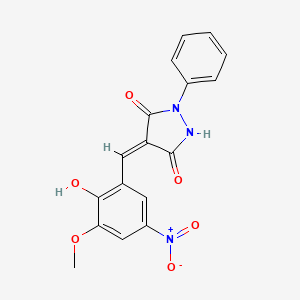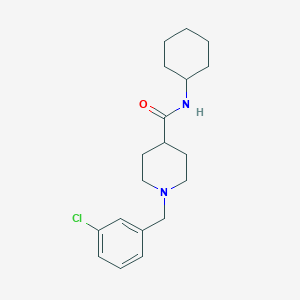
N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide, also known as J147, is a synthetic compound that has been shown to have potential therapeutic effects on neurological disorders such as Alzheimer's disease. J147 was first synthesized in 2011 by researchers at the Salk Institute for Biological Studies in California. Since then, extensive research has been conducted to understand the synthesis method, mechanism of action, biochemical and physiological effects, and future directions of J147.
Mécanisme D'action
The exact mechanism of action of N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is still not fully understood, but it is believed to work by targeting multiple pathways involved in neuroprotection and neuroplasticity. This compound has been shown to increase the expression of genes involved in mitochondrial function, synaptic plasticity, and antioxidant defense. This compound has also been shown to reduce the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. These include increased levels of brain-derived neurotrophic factor (BDNF), reduced levels of amyloid beta (Aβ) plaques, and reduced levels of tau protein phosphorylation. This compound has also been shown to improve mitochondrial function, reduce inflammation, and enhance synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments. It is highly stable and has a long half-life, which makes it suitable for in vivo experiments. This compound is also highly soluble in water and can be easily administered to animals. However, one limitation of this compound is that it is relatively expensive compared to other compounds used in neurological research.
Orientations Futures
For N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide research include understanding its mechanism of action, conducting clinical trials, exploring its potential in other neurological disorders, and investigating its potential as a cognitive enhancer.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide involves a multi-step process that includes the condensation of 2,4-dinitrophenylhydrazine with methyl 3-oxobutanoate, followed by the reaction of the resulting hydrazone with 7-ethyl-3-formylindole. The final step involves the reduction of the resulting imine with sodium borohydride to yield this compound.
Applications De Recherche Scientifique
N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease. Research has shown that this compound can improve cognitive function, reduce inflammation, and enhance synaptic plasticity in animal models of Alzheimer's disease. This compound has also been shown to have neuroprotective effects in other neurological disorders such as Parkinson's disease and traumatic brain injury.
Propriétés
IUPAC Name |
N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-14-9-6-10-15-16(12-20-17(14)15)18(22)19(23)21-11-13-7-4-3-5-8-13/h3-10,12,20H,2,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTREQLJWAZYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)


![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)
![N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5158888.png)
![N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5158894.png)
![2-(4-methylphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5158897.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158898.png)

![17-(2-ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5158902.png)